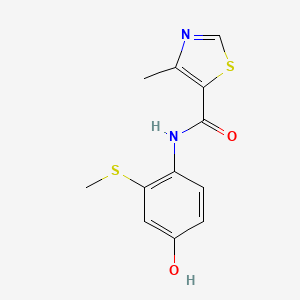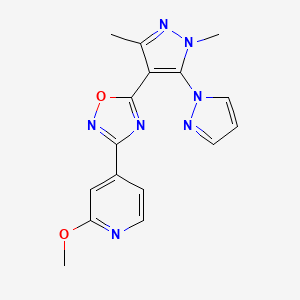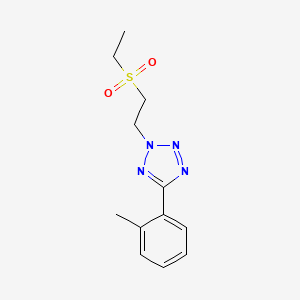![molecular formula C13H13NOS B7678176 2-[(2-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678176.png)
2-[(2-Methylphenyl)sulfinylmethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylphenyl)sulfinylmethyl]pyridine, commonly known as PMSMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the group of sulfoxides and is structurally similar to the popular drug modafinil.
Wirkmechanismus
The exact mechanism of action of PMSMP is still not fully understood. However, it is believed to work by increasing the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels leads to the cognitive-enhancing and wakefulness-promoting effects of PMSMP.
Biochemical and Physiological Effects:
PMSMP has been shown to have a number of biochemical and physiological effects. It has been found to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. Additionally, PMSMP has been shown to increase the expression of certain genes involved in neuroprotection and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PMSMP in lab experiments is its relatively low toxicity compared to other cognitive-enhancing compounds. Additionally, PMSMP has been shown to have a longer half-life than other similar compounds, which may make it more effective in certain applications. However, one limitation of using PMSMP in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are numerous future directions for research on PMSMP. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PMSMP and to identify any potential side effects. Finally, there is potential for the development of new compounds based on the structure of PMSMP that may have even greater therapeutic potential.
Synthesemethoden
The synthesis of PMSMP involves the reaction of 2-methylpyridine with paraformaldehyde and 2-methylphenylsulfinyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of PMSMP as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
PMSMP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have cognitive-enhancing effects, such as improving memory retention and increasing wakefulness. Additionally, PMSMP has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)sulfinylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-11-6-2-3-8-13(11)16(15)10-12-7-4-5-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPCBDMVHJPKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl-methylamino]methyl]pyridin-2-amine](/img/structure/B7678097.png)
![4-(cyclopropanecarbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678098.png)
![1-Methyl-3-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678106.png)
![[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7678119.png)
![5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7678125.png)
![N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide](/img/structure/B7678133.png)
![2-[1-(2,2-Dimethyl-3-phenylpropanoyl)-3-hydroxyazetidin-3-yl]acetonitrile](/img/structure/B7678135.png)

![N-[2-(4-ethylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B7678147.png)
![1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea](/img/structure/B7678168.png)

![1-[(2S)-1-hydroxybutan-2-yl]-3-(4-methyl-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B7678171.png)
![2-[(3-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678177.png)

